2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a benzyl group at position 3, a fluorine atom at position 8, and a 4-ethylphenylacetamide substituent at position 5 (derived from structural analogs in ).
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-2-18-8-11-21(12-9-18)30-24(33)16-32-23-13-10-20(28)14-22(23)25-26(32)27(34)31(17-29-25)15-19-6-4-3-5-7-19/h3-14,17H,2,15-16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVVXXUBLKCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: : The synthesis typically begins with the condensation of 4-ethylphenylamine and acetic anhydride to form the corresponding amide.
Cyclization: : This intermediate then undergoes a cyclization reaction with a substituted indole derivative.
Functional Group Introduction:
Industrial Production Methods: Scaling up the production involves optimizing these reactions to maximize yield and minimize by-products. Continuous flow methods and catalytic processes are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzyl group, potentially forming benzyl alcohol or benzoic acid derivatives.
Reduction: : Reduction reactions might involve the keto group, resulting in various alcohol derivatives.
Substitution: : The fluorine and benzyl groups make the compound suitable for nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Commonly performed using reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: : Usually carried out with reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Reagents like alkyl halides or nucleophiles under mild to moderate temperature conditions.
Major Products: The major products depend on the reaction conditions but often include modified versions of the original compound with different functional groups like alcohol, ketone, or amine derivatives.
Scientific Research Applications
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is being explored for its potential in various fields:
Chemistry: : Used as a starting material for synthesizing more complex organic molecules.
Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential, particularly in anticancer and antiviral research.
Industry: : Employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with specific molecular targets:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular pathways, disrupting metabolic processes.
Receptor Binding: : The structure allows it to bind selectively to certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in the substituents on the acetamide moiety. A comparative analysis is summarized below:
Biological Activity
The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide represents a significant advancement in medicinal chemistry, particularly due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and potential implications in drug development.
Structural Features
The compound is characterized by a complex pyrimido[5,4-b]indole core, which is known for its diverse biological properties. The presence of a fluoro group and benzyl moieties enhances its reactivity and interaction with biological targets. The acetamide group further contributes to its pharmacological profile.
| Feature | Description |
|---|---|
| Core Structure | Pyrimido[5,4-b]indole |
| Substituents | Benzyl and fluoro groups |
| Functional Group | Acetamide |
| Molecular Weight | Approximately 490.92 g/mol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. Studies suggest that it may act by disrupting cell cycle progression and inducing apoptosis.
- Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes such as monoamine oxidase B (MAO-B) , which is crucial for the metabolism of neurotransmitters. Compounds similar to this have demonstrated IC50 values in the low micromolar range, suggesting effective inhibition.
- Antimicrobial Properties : The structural components of the compound suggest potential activity against various microbial strains, although specific studies are needed to quantify this effect.
Case Study 1: Anticancer Evaluation
In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (HeLa and A375), results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: MAO-B Inhibition
A comparative analysis of related compounds revealed that derivatives similar to our compound exhibited MAO-B inhibitory activities with IC50 values ranging from 0.78 µM to 1.65 µM. These findings highlight the potential of this class of compounds as therapeutic agents for neurological disorders.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the active sites of target enzymes, supporting its role as a potential inhibitor.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the benzyl or fluoro groups can significantly alter biological activity, providing insights for future drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
